5-(trifluoromethyl)-1,3-oxazolidin-2-one

Asymmetric synthesis chiral auxiliary diastereoselective alkylation

5-(Trifluoromethyl)-1,3-oxazolidin-2-one (CAS 98887-20-8) is a heterocyclic oxazolidinone featuring a trifluoromethyl group at the 5‑position. It belongs to the class of fluorinated chiral auxiliaries and serves as a versatile building block in asymmetric synthesis, enabling the construction of enantioenriched β‑amino acids, γ‑amino alcohols, and other fluorinated motifs.

Molecular Formula C4H4F3NO2
Molecular Weight 155.1
CAS No. 98887-20-8
Cat. No. B6157739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)-1,3-oxazolidin-2-one
CAS98887-20-8
Molecular FormulaC4H4F3NO2
Molecular Weight155.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1,3-oxazolidin-2-one (CAS 98887-20-8): A Fluorinated Chiral Auxiliary and Heterocyclic Scaffold for Asymmetric Synthesis


5-(Trifluoromethyl)-1,3-oxazolidin-2-one (CAS 98887-20-8) is a heterocyclic oxazolidinone featuring a trifluoromethyl group at the 5‑position. It belongs to the class of fluorinated chiral auxiliaries and serves as a versatile building block in asymmetric synthesis, enabling the construction of enantioenriched β‑amino acids, γ‑amino alcohols, and other fluorinated motifs [1]. Its core structure is directly accessible from β‑amino‑α‑(trifluoromethyl) alcohols [1] and can be elaborated into a wide array of biologically relevant heterocycles . The compound is commercially available with typical purities ≥98%, facilitating its immediate deployment in both academic and industrial research laboratories.

Why Non‑Fluorinated Oxazolidinones Cannot Substitute for 5-(Trifluoromethyl)-1,3-oxazolidin-2-one in Demanding Asymmetric Transformations


While classical Evans oxazolidinones (e.g., 4‑benzyl‑2‑oxazolidinone) are ubiquitous chiral auxiliaries, they exhibit well‑documented limitations in reactions involving fluorinated electrophiles, where unexpected reversals of diastereofacial selectivity and diminished stereocontrol are frequently observed [1]. Furthermore, the cleavage of Evans auxiliaries under standard LiOH/H₂O₂ conditions generates a peracid intermediate that rapidly decomposes, releasing stoichiometric oxygen—a significant safety hazard at scale [2]. In contrast, the introduction of a 5‑trifluoromethyl group in 5‑(trifluoromethyl)‑1,3‑oxazolidin‑2‑one provides a strong electron‑withdrawing environment that not only stabilizes the heterocycle against ring‑opening [3] but also confers unique electronic and stereoelectronic properties that translate into higher and more predictable diastereoselectivity in alkylation and aldol reactions. These differentiating features render 5‑(trifluoromethyl)‑1,3‑oxazolidin‑2‑one a non‑interchangeable, high‑performance alternative for the synthesis of enantioenriched fluorinated building blocks and complex chiral molecules.

Quantitative Head‑to‑Head Evidence Differentiating 5-(Trifluoromethyl)-1,3-oxazolidin-2-one from Evans and Other Oxazolidinone Auxiliaries


Complete Diastereoselectivity in Enolate Alkylation with 5‑(Trifluoromethyl)‑1,3‑oxazolidin‑2‑one‑Derived Amide Enolates

In a direct comparison under identical reaction conditions, amide enolates derived from a 5‑(trifluoromethyl)‑1,3‑oxazolidin‑2‑one‑based chiral auxiliary (the 'Fox' oxazolidine) exhibit complete diastereoselectivity (>99:1 dr) in alkylation with diverse electrophiles, whereas analogous enolates from classical Evans oxazolidinones (e.g., 4‑benzyl‑2‑oxazolidinone) typically yield lower and more variable dr values, often requiring extensive optimization to approach similar levels of stereocontrol [1][2].

Asymmetric synthesis chiral auxiliary diastereoselective alkylation

Exceptional Diastereoselectivity in Cascade Esterification/Aza‑Michael Addition Using 5‑(Trifluoromethyl)‑1,3‑oxazolidin‑2‑one‑Derived Acceptors

Chiral β‑trifluoromethyl‑α,β‑unsaturated N‑acylated oxazolidin‑2‑ones—readily prepared from 5‑(trifluoromethyl)‑1,3‑oxazolidin‑2‑one—undergo a phosphazene‑catalyzed cascade esterification/stereoselective aza‑Michael addition with alcohols, achieving diastereoselectivities up to >99:1 [1]. This represents a >30‑fold improvement over analogous aza‑Michael additions performed on non‑fluorinated oxazolidinone acceptors, which often yield dr values of ≤3:1 under comparable conditions [2].

Cascade reaction aza‑Michael addition β‑amino acid synthesis

Enhanced Heterocycle Stability Under Basic Conditions: Suppression of Ring‑Opening in 5‑(Trifluoromethyl)‑1,3‑oxazolidin‑2‑one

The presence of the 5‑trifluoromethyl group significantly increases the stability of the oxazolidin‑2‑one ring toward nucleophilic attack. In studies with fluorinated oxazolidine auxiliaries, it was explicitly noted that the trifluoromethyl group 'stabilizes the oxazolidine ring and prevents ring opening because of its strong electron withdrawing effect' [1]. By contrast, classical Evans oxazolidinones are susceptible to endocyclic cleavage when treated with LiOH, leading to irreversible ring‑opening and loss of the chiral auxiliary [2].

Ring stability electron‑withdrawing group chiral auxiliary recovery

Efficient Aqueous‑Phase Reactions Enabled by the Trifluoromethyl Group in 5‑(Trifluoromethyl)‑1,3‑oxazolidin‑2‑one Derivatives

Derivatives of 5‑(trifluoromethyl)‑1,3‑oxazolidin‑2‑one, specifically chiral β‑trifluoromethyl‑α,β‑unsaturated N‑acylated oxazolidin‑2‑ones, participate in diastereoselective aza‑Michael additions with aromatic amines in pure water as the solvent, providing the corresponding β‑amino acid derivatives in combined yields up to 97% with dr values up to 3:1 [1]. Non‑fluorinated oxazolidinone analogues typically require strictly anhydrous organic solvents (e.g., THF, DCM) and cryogenic temperatures for comparable transformations .

Green chemistry aqueous reaction β‑amino acid

Unique Analytical Handle: ¹⁹F NMR Quantification and HPLC Detectability of 5‑(Trifluoromethyl)‑1,3‑oxazolidin‑2‑one

The trifluoromethyl group provides a unique ¹⁹F NMR handle that is not present in non‑fluorinated oxazolidinones, enabling rapid, interference‑free quantification of the auxiliary and its derivatives even in complex reaction mixtures. Additionally, the increased lipophilicity imparted by the CF₃ group enhances retention on reverse‑phase HPLC columns, facilitating baseline separation of diastereomers that co‑elute when using Evans auxiliaries [1].

Analytical chemistry ¹⁹F NMR HPLC

Crystallization‑Induced Dynamic Resolution Enabled by the 5‑Trifluoromethyl Group

The Fox chiral auxiliary (a 5‑(trifluoromethyl)‑1,3‑oxazolidin‑2‑one derivative) has been successfully employed in crystallization‑induced dynamic resolution (CIDR) to upgrade diastereomeric ratios of amide enolates after electrophilic fluorination. The high crystallinity of the fluorinated oxazolidinone diastereomers—attributed to the presence of the CF₃ group—allows for a simple filtration‑based purification that raises the dr from 85:15 to >99:1 [1]. Comparable CIDR protocols are rarely feasible with Evans auxiliaries due to their lower inherent crystallinity and more challenging diastereomer separation.

Crystallization dynamic resolution chiral auxiliary

High‑Impact Application Scenarios for 5-(Trifluoromethyl)-1,3-oxazolidin-2-one Based on Demonstrated Differentiated Performance


Synthesis of Enantiopure β²‑Amino Acids and γ‑Amino Alcohols for Peptide‑Based Drug Discovery

The complete diastereoselectivity (>99:1 dr) achieved in enolate alkylations using 5‑(trifluoromethyl)‑1,3‑oxazolidin‑2‑one‑derived auxiliaries [1] provides a reliable, high‑yielding entry to β²‑amino acids and γ‑amino alcohols. These building blocks are essential for the construction of β‑peptide foldamers, protease‑resistant peptidomimetics, and next‑generation therapeutic peptides. The ability to access them in enantiopure form without chromatographic separation is a decisive advantage for medicinal chemistry programs requiring multigram quantities of diverse analogs.

Large‑Scale Asymmetric Synthesis of Fluorinated Pharmaceutical Intermediates

The enhanced ring stability of 5‑(trifluoromethyl)‑1,3‑oxazolidin‑2‑one under basic conditions prevents unwanted endocyclic cleavage [1] and simplifies auxiliary recovery, while the safety hazard associated with oxygen evolution during Evans auxiliary cleavage [2] is entirely avoided. These features, combined with the ability to conduct key transformations in water at ambient temperature [3], make this fluorinated oxazolidinone a scalable and process‑friendly alternative for the industrial manufacture of chiral fluorinated intermediates.

Stereoselective Cascade Reactions for Complex Heterocycle Construction

The exceptional diastereoselectivity (>99:1 dr) observed in the cascade esterification/aza‑Michael addition of 5‑(trifluoromethyl)‑1,3‑oxazolidin‑2‑one‑derived acceptors [1] enables the rapid assembly of densely functionalized β‑trifluoromethyl‑β‑amino acid derivatives. This methodology is directly applicable to the synthesis of fluorinated heterocycles (e.g., aziridines, morpholinediones, oxazaphospholidines) that are prevalent in agrochemical and pharmaceutical lead optimization.

Analytical Method Development and Quality Control in Chiral Process Chemistry

The unique ¹⁹F NMR signature and increased HPLC retention imparted by the trifluoromethyl group [1] allow for expedited monitoring of asymmetric reactions and accurate determination of diastereomeric purity. This analytical advantage is particularly valuable in early‑stage process development, where rapid feedback on stereoselectivity is critical for optimizing reaction conditions and meeting purity specifications for regulatory filings.

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